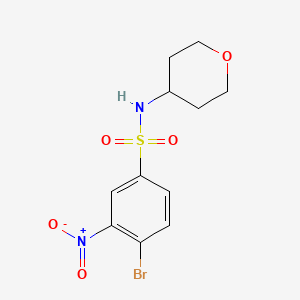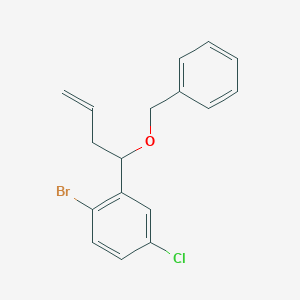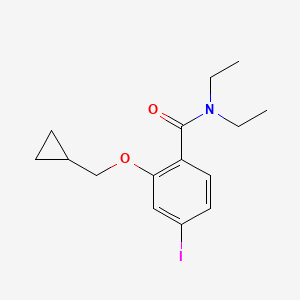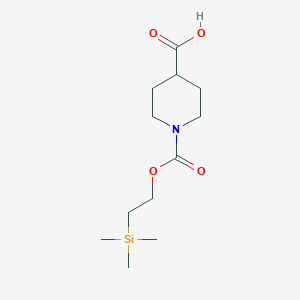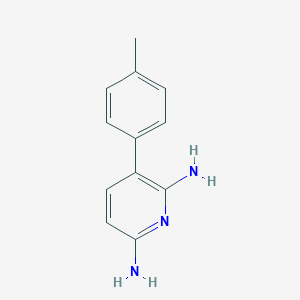![molecular formula C10H14BrNO B8123588 [(3-Bromo-2-methoxyphenyl)methyl]dimethylamine](/img/structure/B8123588.png)
[(3-Bromo-2-methoxyphenyl)methyl]dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-Bromo-2-methoxyphenyl)methyl]dimethylamine is an organic compound with the molecular formula C10H14BrNO It is a derivative of dimethylamine, where the amine group is bonded to a benzene ring substituted with a bromine atom and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-2-methoxyphenyl)methyl]dimethylamine typically involves the reaction of 3-bromo-2-methoxybenzyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
[(3-Bromo-2-methoxyphenyl)methyl]dimethylamine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom, forming a dimethylamine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzylamines.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dimethylamine derivatives without the bromine atom.
科学研究应用
[(3-Bromo-2-methoxyphenyl)methyl]dimethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(3-Bromo-2-methoxyphenyl)methyl]dimethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
相似化合物的比较
Similar Compounds
- [(3-Bromo-2-methylphenyl)methyl]dimethylamine
- [(3-Bromo-2-ethoxyphenyl)methyl]dimethylamine
- [(3-Bromo-2-hydroxyphenyl)methyl]dimethylamine
Uniqueness
[(3-Bromo-2-methoxyphenyl)methyl]dimethylamine is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar compounds.
属性
IUPAC Name |
1-(3-bromo-2-methoxyphenyl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(2)7-8-5-4-6-9(11)10(8)13-3/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZHXSQFZILYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C(=CC=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
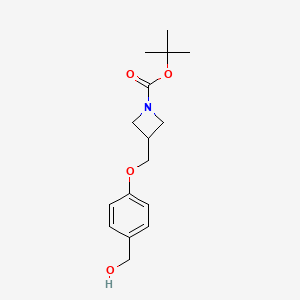
![2-bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B8123517.png)
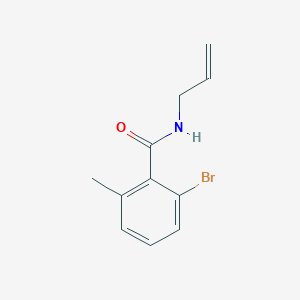
![4-Bromo-6-fluoro-1-(4-methoxybenzyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B8123528.png)
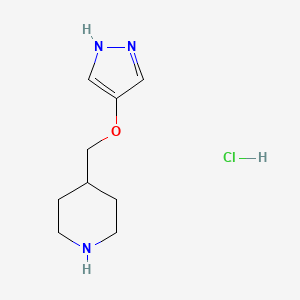

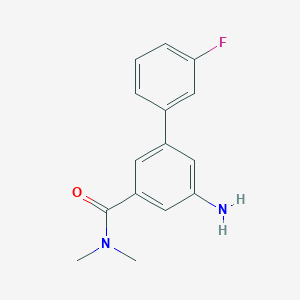
![1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-[(2-tetrahydropyranyl)oxy]-1-butanone](/img/structure/B8123550.png)
